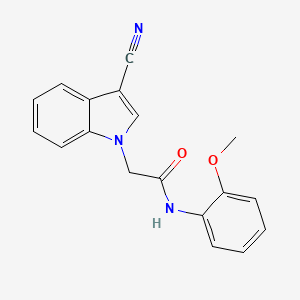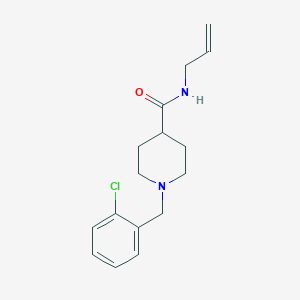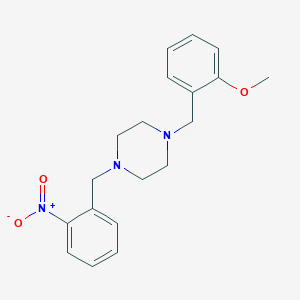![molecular formula C19H24O3 B4983871 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene, commonly known as Bisoprolol, is a beta-blocker medication that is primarily used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.
Mécanisme D'action
Bisoprolol works by selectively blocking beta-1 receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a decrease in heart rate and contractility, and a reduction in blood pressure.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, thereby decreasing the workload on the heart. It also dilates blood vessels, reducing peripheral resistance and lowering blood pressure. Bisoprolol has been shown to improve cardiac function and reduce the risk of cardiovascular events in patients with heart failure and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for use in lab experiments. It is a well-established and widely used beta-blocker medication, with a known mechanism of action and established therapeutic potential. However, there are also some limitations to its use in lab experiments. Bisoprolol may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results. Additionally, the use of Bisoprolol in lab experiments may not accurately reflect the complex pathophysiology of cardiovascular diseases in humans.
Orientations Futures
There are several potential future directions for research on Bisoprolol. One area of interest is the development of more selective beta-blockers that target specific beta-receptor subtypes. Another area of interest is the investigation of the effects of Bisoprolol on other physiological systems, such as the immune system and the nervous system. Additionally, there is ongoing research on the use of Bisoprolol in combination with other medications for the treatment of cardiovascular diseases.
Méthodes De Synthèse
Bisoprolol can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 1,4-dimethylbenzene, which is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to produce 2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. Several clinical trials have demonstrated the efficacy of Bisoprolol in reducing blood pressure, improving cardiac function, and reducing the risk of cardiovascular events such as heart attack and stroke.
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-10-16(2)19(13-15)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGZOCSRJRBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B4983829.png)

![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
